molecular formula C9H8O B3055866 (1S,2R)-Indene oxide CAS No. 67528-26-1

(1S,2R)-Indene oxide

Cat. No.: B3055866
CAS No.: 67528-26-1
M. Wt: 132.16 g/mol
InChI Key: UKGCFMYYDATGNN-BDAKNGLRSA-N
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Description

(1S,2R)-Indene oxide: is a chiral epoxide derived from indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique stereochemistry and reactivity. The (1S,2R) configuration indicates the specific spatial arrangement of the atoms, which is crucial for its interactions in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Indene oxide typically involves the epoxidation of indene. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-Indene oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the epoxide to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Strong nucleophiles such as alkoxides or amines can be used to open the epoxide ring.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted indene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: (1S,2R)-Indene oxide is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its reactivity and chiral nature make it suitable for applications in the synthesis of polymers, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of (1S,2R)-Indene oxide involves its ability to undergo ring-opening reactions, which are facilitated by its strained three-membered epoxide ring. This strain makes the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. For example, in biological systems, the epoxide ring can interact with nucleophilic sites in enzymes or DNA, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: (1S,2R)-Indene oxide is unique due to its specific bicyclic structure and the presence of the epoxide ring, which imparts high reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and potential biological activities further distinguish it from other similar compounds .

Properties

IUPAC Name

(1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCFMYYDATGNN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363721
Record name (1S,2R)-INDENE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67528-26-1
Record name (1S,2R)-INDENE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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